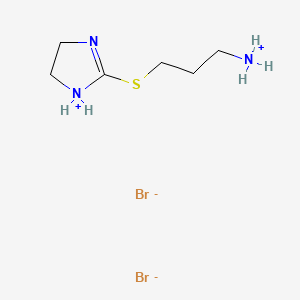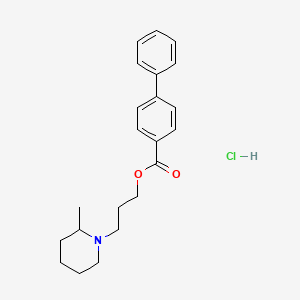
3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s structure features a piperidine ring, a phenylbenzoate moiety, and a chloride ion, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride typically involves the reaction of 2-methylpiperidine with 4-phenylbenzoic acid in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, such as temperature and pH, to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used.
科学研究应用
3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
- 3-(2-Methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate chloride
- 3-(2-Methylpiperidin-1-ium-1-yl)propyl N-phenylcarbamate chloride
Uniqueness
Compared to similar compounds, 3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride stands out due to its unique combination of a piperidine ring and a phenylbenzoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
73728-81-1 |
|---|---|
分子式 |
C22H28ClNO2 |
分子量 |
373.9 g/mol |
IUPAC 名称 |
3-(2-methylpiperidin-1-yl)propyl 4-phenylbenzoate;hydrochloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)21-13-11-20(12-14-21)19-9-3-2-4-10-19;/h2-4,9-14,18H,5-8,15-17H2,1H3;1H |
InChI 键 |
NRMJFMQYIMORDD-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756982.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide](/img/structure/B13756985.png)
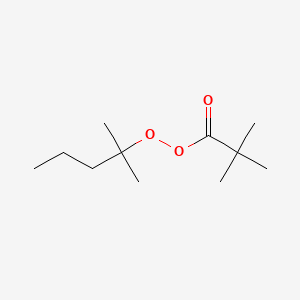

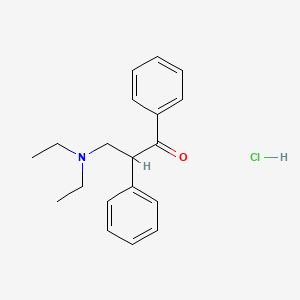
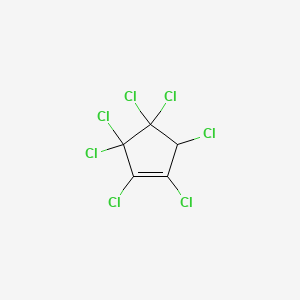
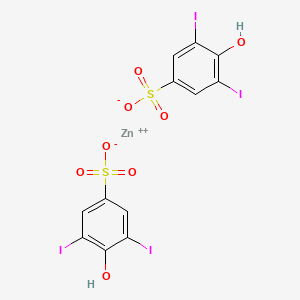
![2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]-](/img/structure/B13757037.png)
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)](/img/structure/B13757040.png)
![Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate](/img/structure/B13757046.png)
